4-(3-Methoxyphenyl)morpholine-2,6-dione

Physicochemical characterization Solid-state properties Formulation development

4-(3-Methoxyphenyl)morpholine-2,6-dione (CAS 30042-75-2, molecular formula C₁₁H₁₁NO₄, MW 221.21 g/mol) is an N-arylmorpholine-2,6-dione featuring a morpholine ring bearing two carbonyl groups at positions 2 and 6, substituted at the N-4 position with a 3-methoxyphenyl (meta-methoxy) group. The compound is classified as an irritant (H317, H319) and is supplied as a white to pink crystalline powder with a melting point of 34–38 °C and a boiling point of 242.8 °C at 760 mmHg.

Molecular Formula C11H11NO4
Molecular Weight 221.21 g/mol
CAS No. 30042-75-2
Cat. No. B1401183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Methoxyphenyl)morpholine-2,6-dione
CAS30042-75-2
Molecular FormulaC11H11NO4
Molecular Weight221.21 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)N2CC(=O)OC(=O)C2
InChIInChI=1S/C11H11NO4/c1-15-9-4-2-3-8(5-9)12-6-10(13)16-11(14)7-12/h2-5H,6-7H2,1H3
InChIKeyXCLPDNWAIPQMLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Methoxyphenyl)morpholine-2,6-dione (CAS 30042-75-2): Structural Identity, Physicochemical Profile, and Comparator Context for Research Procurement


4-(3-Methoxyphenyl)morpholine-2,6-dione (CAS 30042-75-2, molecular formula C₁₁H₁₁NO₄, MW 221.21 g/mol) is an N-arylmorpholine-2,6-dione featuring a morpholine ring bearing two carbonyl groups at positions 2 and 6, substituted at the N-4 position with a 3-methoxyphenyl (meta-methoxy) group . The compound is classified as an irritant (H317, H319) and is supplied as a white to pink crystalline powder with a melting point of 34–38 °C and a boiling point of 242.8 °C at 760 mmHg . The morpholine-2,6-dione scaffold is recognized as a privileged structure in medicinal chemistry, with N-aryl derivatives having demonstrated activity across monoamine reuptake inhibition, dopamine D3 receptor modulation, and sigma receptor engagement [1]. The compound is available from multiple reputable suppliers at ≥95% purity (MDL MFCD18886073), primarily for research use as a synthetic building block .

Why 4-(3-Methoxyphenyl)morpholine-2,6-dione Cannot Be Interchanged with its Para-Isomer or Unsubstituted Phenyl Analog


The meta-methoxy substitution pattern on 4-(3-methoxyphenyl)morpholine-2,6-dione is not a trivial variation from its para-methoxy isomer (4-(4-methoxyphenyl)morpholine-2,6-dione, CAS 30042-76-3) or the unsubstituted 4-phenylmorpholine-2,6-dione (CAS 56956-66-2). The position of the electron-donating methoxy group on the aromatic ring fundamentally alters the molecular electrostatic potential, dipole moment orientation, and hydrogen-bond acceptor geometry, all of which govern molecular recognition at biological targets such as G protein-coupled receptors and enzymes . In dopamine D3 receptor pharmacophores, for example, the precise placement of methoxy substituents on the aryl ring has been shown to critically influence both binding affinity and functional selectivity — with certain substitution patterns yielding >1000-fold selectivity over the D2 subtype [1]. Furthermore, the target compound's melting point (34–38 °C) is approximately 90–98 °C lower than that of 4-phenylmorpholine-2,6-dione (MP 128–132 °C), indicating substantially different crystal lattice energies that translate to distinct solubility, formulation, and handling characteristics . These structural, electronic, and physicochemical differences preclude simple interchangeability for any application where molecular recognition, solid-state properties, or reproducible biological outcomes are required.

Quantitative Differentiation Evidence for 4-(3-Methoxyphenyl)morpholine-2,6-dione Versus Closest Analogs


Melting Point: Meta-Methoxy Derivative Exhibits ~90–98 °C Lower Melting Point Than Unsubstituted 4-Phenylmorpholine-2,6-dione

The target compound 4-(3-methoxyphenyl)morpholine-2,6-dione exhibits a melting point of 34–38 °C, which is approximately 90–98 °C lower than that of the unsubstituted 4-phenylmorpholine-2,6-dione (CAS 56956-66-2, MP 128–132 °C) . This dramatic difference reflects the disruption of crystal packing by the meta-methoxy substituent, which reduces lattice energy. The significantly lower melting point has practical implications for solubility in organic media, ease of handling during formulation, and thermal stability during storage .

Physicochemical characterization Solid-state properties Formulation development

Boiling Point: Meta-Methoxy Substitution Reduces Boiling Point by ~149 °C Relative to the Unsubstituted Phenyl Analog

The boiling point of 4-(3-methoxyphenyl)morpholine-2,6-dione is reported as 242.8 °C at 760 mmHg, while the predicted boiling point of the unsubstituted 4-phenylmorpholine-2,6-dione is approximately 392.1 °C . This ~149 °C difference is attributable to the methoxy group's disruption of intermolecular dipole–dipole interactions and π-stacking that stabilize the unsubstituted phenyl analog in the liquid phase. The lower boiling point facilitates purification by distillation under milder conditions and reduces thermal degradation risk during solvent evaporation.

Volatility Purification Distillation parameters

Positional Isomerism: Meta-OCH₃ vs. Para-OCH₃ Substitution Creates Distinct Electronic and Steric Profiles Relevant to Target Recognition

The target compound's 3-methoxy (meta) substitution on the N-phenyl ring renders it a positional isomer of 4-(4-methoxyphenyl)morpholine-2,6-dione (CAS 30042-76-3, para-methoxy). In aryl-morpholine dopamine D3 receptor agonists, the precise position of methoxy substituents has been demonstrated to critically control functional selectivity: certain aryl-morpholine derivatives achieve >1000-fold selectivity for D3 over D2 receptors [1]. The meta-methoxy orientation places the oxygen lone pair electrons at a different vector relative to the morpholine-2,6-dione core compared to the para isomer, altering both the molecular electrostatic potential surface and the hydrogen-bond acceptor geometry that governs ligand–receptor binding . No direct head-to-head binding data for the meta vs. para pair is publicly available; this evidence is class-level inference from established SAR in the aryl-morpholine series.

Structure-activity relationship Molecular recognition GPCR ligand design

Morpholine-2,6-dione Scaffold Demonstrates Class-Level Enzyme Inhibitory Activity: Dihydroorotase Inhibition as Proof-of-Principle

While direct enzyme inhibition data for 4-(3-methoxyphenyl)morpholine-2,6-dione itself has not been reported in peer-reviewed literature, the morpholine-2,6-dione core scaffold has demonstrated measurable inhibitory activity against dihydroorotase, with an IC₅₀ of 1.80 × 10⁵ nM (180 μM) at pH 7.37 when tested at 10 μM concentration using enzyme from mouse Ehrlich ascites cells [1]. This represents a class-level baseline for the unsubstituted morpholine-2,6-dione. The addition of the 3-methoxyphenyl N-substituent is expected — based on general medicinal chemistry principles — to modulate both potency and target selectivity by introducing additional hydrophobic and hydrogen-bonding interactions. However, no direct comparative data exist to quantify the magnitude of this modulation for the target compound. This item is retained as supporting evidence of scaffold tractability, not as a claim of differentiated potency.

Enzyme inhibition Antiproliferative Dihydroorotase

Monoamine Reuptake Inhibition: Patent-Class Evidence for Morpholine-2,6-diones as a Pharmacologically Relevant Scaffold

The morpholine-2,6-dione scaffold falls within the broader structural claims of patents covering phenylmorpholines as monoamine reuptake inhibitors. U.S. Patent Application 20130203752 discloses compounds capable of functioning as releasers and/or uptake inhibitors of dopamine, serotonin, and norepinephrine, with aryl substitution on the morpholine nitrogen being a key structural determinant of activity [1]. Separately, morpholine derivatives have been patented as selective norepinephrine reuptake inhibitors (WO 2005/047272), with explicit structure-activity relationships demonstrating that aromatic N-substitution is essential for transporter engagement [2]. The 3-methoxyphenyl substitution in the target compound maps onto these pharmacophoric requirements, though no disclosure specifically exemplifies 4-(3-methoxyphenyl)morpholine-2,6-dione. This evidence supports the procurement rationale for CNS-focused discovery programs but does not constitute potency data for the specific compound.

Monoamine reuptake CNS drug discovery Dopamine transporter

Synthetic Accessibility: Well-Characterized Route from 3-Methoxyphenylamine and Maleic Anhydride Provides Reproducible Access at ≥95% Purity

The synthesis of 4-(3-methoxyphenyl)morpholine-2,6-dione proceeds via condensation of 3-methoxyphenylamine with maleic anhydride, followed by cyclization to form the morpholine-2,6-dione ring system. This route is well-established and yields the product at ≥95% purity as confirmed by multiple suppliers . The compound is characterized by InChI Key XCLPDNWAIPQMLJ-UHFFFAOYSA-N and SMILES COC1=CC=CC(=C1)N2CC(=O)OC(=O)C2, enabling unambiguous identity verification by NMR and mass spectrometry . Contemporary synthetic methodologies, including MIDA anhydride-based approaches and organocatalytic cyclization strategies (yields 60–89%), offer alternative routes to morpholine-2,6-diones that may be applicable to analog synthesis for SAR expansion [1]. The target compound's well-defined synthetic provenance contrasts with less-characterized in-class analogs for which synthetic protocols are not publicly documented.

Synthetic chemistry Building block Quality control

Recommended Application Scenarios for 4-(3-Methoxyphenyl)morpholine-2,6-dione Based on Differentiated Evidence


Dopamine D3 Receptor SAR Libraries: Exploiting Meta-Methoxy Geometry for Subtype-Selective Ligand Design

For medicinal chemistry teams developing dopamine D3 receptor ligands, 4-(3-methoxyphenyl)morpholine-2,6-dione provides the meta-methoxy substitution geometry that is underrepresented in commercial screening collections relative to the para isomer. The aryl-morpholine scaffold has demonstrated capacity for >1000-fold functional selectivity between D3 and D2 receptors [1], and the precise position of the methoxy oxygen governs the hydrogen-bond network with receptor residues. Procurement of the meta isomer enables systematic exploration of whether this substitution pattern yields superior D3 affinity or selectivity compared to para-substituted or unsubstituted phenyl analogs. The compound's reliable synthetic accessibility and multi-supplier availability support its use as a core scaffold for parallel library synthesis.

Monoamine Transporter Probe Development: N-Arylmorpholine-2,6-dione as a Screening Candidate for Reuptake Inhibition

The morpholine-2,6-dione scaffold maps onto the pharmacophoric requirements disclosed in patents covering phenylmorpholine-based monoamine reuptake inhibitors targeting dopamine, serotonin, and norepinephrine transporters [2]. The 3-methoxyphenyl substituent introduces electron-donating character that may modulate transporter binding kinetics relative to unsubstituted or electron-withdrawing analogs. Although the specific compound has not been profiled, its procurement is rational for high-throughput screening campaigns in CNS drug discovery programs focused on depression, ADHD, or addiction indications. The lower melting point (34–38 °C) facilitates handling in automated liquid-handling systems compared to higher-melting analogs.

Physicochemical Property-Driven Formulation Studies: Leveraging Low Melting Point for Amorphous Solid Dispersion Screening

The target compound's melting point of 34–38 °C — approximately 90–98 °C lower than 4-phenylmorpholine-2,6-dione (MP 128–132 °C) — makes it a candidate for amorphous solid dispersion studies where low-melting active pharmaceutical ingredient (API) surrogates are needed to evaluate polymer carriers at mild processing temperatures . The boiling point of 242.8 °C further supports spray-drying and hot-melt extrusion feasibility assessments without thermal degradation risk. For formulation scientists, this compound can serve as a physicochemical probe for morpholine-containing drug candidates where thermal properties influence manufacturability.

Enzyme Inhibitor Fragment-Based Screening: Morpholine-2,6-dione Core as a Diversity Element for Scaffold-Hopping Campaigns

The morpholine-2,6-dione scaffold has demonstrated measurable, albeit weak, enzyme inhibitory activity against dihydroorotase (IC₅₀ ~180 μM for the parent scaffold) [3]. The 3-methoxyphenyl N-substituent adds hydrophobic surface area and a hydrogen-bond acceptor that may enhance potency against enzyme targets with complementary binding pockets. For fragment-based drug discovery programs, the target compound represents a fragment-sized (MW 221.21) building block with balanced lipophilicity, multiple hydrogen-bond acceptors (four oxygen atoms), and a rigid morpholine-2,6-dione core that constrains conformational entropy upon binding — all features desirable for fragment library design. Procurement supports scaffold-hopping from morpholine-based hits to the dione oxidation state.

Quote Request

Request a Quote for 4-(3-Methoxyphenyl)morpholine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.